2-(Oxolan-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284322 | |
| Record name | Tetrahydro-α-methyl-2-furanacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125911-69-5 | |
| Record name | Tetrahydro-α-methyl-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125911-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-α-methyl-2-furanacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-(Oxolan-2-yl)propanoic Acid
Traditional synthetic routes provide foundational methods for accessing this compound. These often rely on well-understood reactions, prioritizing reliability and scalability.
A key strategy in synthesizing the target molecule is the initial formation of a suitable oxolane ring precursor. The oxolane ring, also known as a tetrahydrofuran (B95107) ring, is a five-membered heterocycle containing an oxygen atom. nih.gov One common method involves the dehydration and cyclization of linear diols. For example, 2-deoxy-D-ribose can be reduced to the corresponding alditol, which then undergoes an acid-catalyzed dehydration-cyclization to yield a functionalized oxolane derivative, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This hydroxylated precursor can then be further modified. Another approach starts from furan-based platform chemicals, which can be hydrogenated to form the saturated tetrahydrofuran ring system.
Once the oxolane ring is formed, the propanoic acid side chain must be introduced at the C2 position. A versatile method for this is the Horner-Wadsworth-Emmons reaction, which can be used to form an α,β-unsaturated ester that is subsequently hydrogenated. researchgate.net For instance, a ketone precursor like N-Boc-azetidin-3-one can be reacted with an appropriate phosphonate (B1237965) to generate an exocyclic double bond, which after hydrogenation and hydrolysis, yields the desired carboxylic acid structure. researchgate.net Another classic approach involves the hydroarylation of a furan-containing propenoic acid in the presence of a superacid like trifluoromethanesulfonic acid (TfOH), which adds an aryl group and saturates the double bond simultaneously. mdpi.com
Combining ring formation and side-chain installation into a cohesive multi-step synthesis is common practice. youtube.comlibretexts.org A typical sequence might begin with a readily available starting material, such as a furan-2-carbaldehyde derivative, which is first converted to a 3-(furan-2-yl)propenoic acid via a Knoevenagel or similar condensation reaction. mdpi.com This unsaturated intermediate can then undergo catalytic hydrogenation to both saturate the double bond and reduce the furan (B31954) ring to the desired oxolane structure in a single step or in a stepwise fashion. This approach allows for the construction of the carbon skeleton before the final heterocyclic core is formed. The table below shows yields for a two-step synthesis of various 3-aryl-3-(furan-2-yl)propanoic acids, which are structurally related to the target compound. mdpi.com
| Starting Arene | Product | Yield (%) |
| Benzene | 3-(Furan-2-yl)-3-phenylpropanoic acid | 92 |
| Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | 95 |
| Anisole | 3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid | 99 |
This interactive table presents data on the yields of related propanoic acid derivatives synthesized via a multi-step approach. mdpi.com
Advanced Synthetic Strategies
Modern synthetic efforts are directed towards improving efficiency, selectivity, and sustainability. These advanced strategies include asymmetric synthesis to control stereochemistry and biocatalytic methods that utilize enzymes for highly specific transformations.
Since the C2 position of the oxolane ring is a chiral center, controlling the stereochemistry is a significant goal. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. nih.gov One powerful technique is the use of co-catalysis, where multiple catalysts work in concert to achieve high enantioselectivity. For example, an iridium and Brønsted acid co-catalyzed formal [4+2] cycloaddition has been developed to synthesize spiro-N,O-ketals with excellent enantiomeric excesses, often greater than 95% ee. rsc.org Chiral auxiliaries are also employed; these are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and are later removed. rsc.org For instance, chiral pool starting materials like L-serine can be used, where the inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.
The following table demonstrates the effectiveness of a co-catalyzed reaction in producing chiral molecules with high enantioselectivity. rsc.org
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |
| Cyclic enamide 1 | Ir/Brønsted Acid | 94 | 96 |
| Cyclic enamide 2 | Ir/Brønsted Acid | 85 | >99 |
| Cyclic enamide 3 | Ir/Brønsted Acid | 91 | 97 |
This interactive table showcases results from an enantioselective synthesis, highlighting the high yields and excellent enantiomeric control achieved. rsc.org
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole organisms to perform chemical transformations with high specificity and under mild conditions. rsc.org Enzymes such as lipases are widely used for the kinetic resolution of racemic mixtures. chemrxiv.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) is effective in resolving racemic esters through enantioselective hydrolysis or transesterification. rsc.orgchemrxiv.org D-amino acid dehydrogenases have also been engineered to produce various D-amino acids from their corresponding α-keto acids with high enantiomeric excess (>95% ee). mdpi.com Furthermore, entire enzymatic cascades can be constructed within a single system, where multiple enzymes work sequentially to build complex molecules from simple precursors, as seen in the biosynthesis of natural products like pyrroindomycins. nih.govnih.gov
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of oxolane derivatives often involves optimizing reaction conditions to maximize product yield and purity. For instance, in the synthesis of related oxolan-2-one derivatives, the Suzuki-Miyaura reaction conditions were optimized to achieve the highest yields. researchgate.net This involved reacting 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate. researchgate.net Similarly, the synthesis of other heterocyclic systems has been optimized by adjusting parameters like temperature and catalyst loading. For example, a base-mediated intramolecular hydroalkoxylation to form a seven-membered S,O-heterocycle saw a significant yield increase from low to 87% by raising the reaction temperature from room temperature to 100 °C. researchgate.net In gold(I)-catalyzed alkyne hydration to form 1,4-dicarbonyl compounds, a screen of catalysts and conditions revealed that specific combinations of gold catalysts and silver salts at particular temperatures were crucial for high conversion rates. acs.org These examples highlight the general principle that careful selection of catalysts, reagents, temperature, and reaction time is essential for enhancing the yield of targeted oxolane-containing compounds. researchgate.netresearchgate.netacs.org
Below is a table summarizing the optimization of reaction conditions for the synthesis of related compounds.
| Reaction Type | Catalyst/Reagent | Temperature | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Not specified | Optimized | researchgate.net |
| Intramolecular Hydroalkoxylation | t-BuOK | 100 °C | 87% | researchgate.net |
| Gold(I)-Catalyzed Alkyne Hydration | Et₃PAuCl / AgOTf | 80 °C | 99% | acs.org |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is characterized by the functional groups present: a carboxylic acid and a cyclic ether (oxolane). These moieties allow for a variety of chemical transformations to produce a range of derivatives. nih.gov
The carboxylic acid moiety of this compound is generally resistant to further oxidation under standard conditions. However, the oxolane ring can potentially undergo oxidation, although this is not a common reaction. More relevant are the oxidation reactions of derivatives of this compound. For example, if the propanoic acid side chain were to contain a hydroxyl group, this could be oxidized to a ketone or aldehyde. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are typically used for such transformations. evitachem.com The aldehyde group of related compounds like 2-(oxolan-3-ylmethyl)thiolane-2-carbaldehyde (B13292108) can be oxidized to a carboxylic acid using these reagents. evitachem.com
The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk The reduction proceeds in two stages, first to an aldehyde which is then immediately reduced to the alcohol. chemguide.co.uk The oxolane ring, being a cyclic ether, is generally stable to reduction by LiAlH₄ under these conditions. However, very harsh reducing conditions or specific catalysts could potentially lead to ring-opening.
The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions to form a variety of advanced intermediates.
Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, reacting 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid with methanol (B129727) at reflux in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. ktu.edu
Amidation: Amides can be prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to increase efficiency. researchgate.net The carboxylic acid is first activated by the carbodiimide to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. researchgate.net This methodology is widely used in the synthesis of various amide derivatives. nih.govktu.edu For instance, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives can be converted to their corresponding amides. nih.gov
The table below summarizes common reagents for these transformations.
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDC, NHS) | Amide |
Industrial Scale-Up Considerations in Academic Synthesis Research
Scaling up the synthesis of a compound like this compound from a laboratory setting to an industrial scale presents several challenges that are often addressed in academic research. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process (yield and reaction time), and the environmental impact of the synthesis (e.g., solvent choice, waste generation).
For instance, in the synthesis of related compounds, reaction conditions are often optimized to be more amenable to large-scale production. This can involve replacing hazardous or expensive reagents with safer and more cost-effective alternatives. The use of catalysts that can be easily recovered and reused is also a significant factor in industrial applications. Furthermore, purification methods must be scalable. While chromatography is common in the lab, it is often not practical for large-scale production. Therefore, developing purification methods like crystallization or distillation is crucial.
Stereochemistry and Chiral Aspects in Academic Research
Enantiomeric and Diastereomeric Forms of 2-(Oxolan-2-yl)propanoic Acid and Analogues
This compound contains two stereocenters, one at the C2 position of the propanoic acid chain and the other at the C2 position of the oxolane (tetrahydrofuran) ring. This results in the possibility of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The (2R,2'R) and (2S,2'S) isomers are a pair of enantiomers, as are the (2R,2'S) and (2S,2'R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.
Academic research has focused on the synthesis and characterization of these specific stereoisomers. For instance, studies have detailed methods for the stereoselective synthesis of analogues, which are compounds with similar structures. One area of investigation involves the synthesis of chiral γ-butyrolactone derivatives, which can be related to the stereochemistry of this compound. Research has demonstrated that the stereochemical outcome of reactions can be controlled. For example, the asymmetric Michael addition of certain organocatalysts to α,β-unsaturated aldehydes can produce γ-nitro aldehydes with high enantioselectivity, which are then converted into chiral γ-butyrolactones.
The absolute configuration of these molecules is a key determinant of their properties. The different spatial arrangements of the substituents around the chiral centers lead to distinct physical and chemical characteristics.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship |
|---|---|
| (2R, 2'R) | Enantiomer of (2S, 2'S) |
| (2S, 2'S) | Enantiomer of (2R, 2'R) |
| (2R, 2'S) | Enantiomer of (2S, 2'R) |
| (2S, 2'R) | Enantiomer of (2R, 2'S) |
| (2R, 2'R) and (2R, 2'S) | Diastereomers |
Chiral Resolution Techniques for Enantiopure Compound Isolation
The separation of enantiomers, a process known as chiral resolution, is a critical step in studying the individual effects of each stereoisomer. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.
One common method is the use of chiral resolving agents. This involves reacting the racemic mixture of this compound with a single enantiomer of a chiral amine or alcohol. This reaction creates a mixture of diastereomeric salts or esters. Because diastereomers have different physical properties, they can be separated by conventional methods such as fractional crystallization or chromatography. Once separated, the individual diastereomers can be converted back to the enantiopure forms of the original acid.
Another powerful technique is chiral chromatography. This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. The choice of the CSP is crucial and depends on the specific molecular structure of the enantiomers being separated. Research has explored various types of CSPs for the resolution of carboxylic acids and related compounds.
Enzymatic resolution is another sophisticated approach. This technique leverages the high stereoselectivity of enzymes. An enzyme may, for example, selectively catalyze the esterification of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. The resulting ester and unreacted acid can then be easily separated.
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Common Applications in Research |
|---|---|---|---|
| Chiral Resolving Agents | Formation of diastereomeric pairs with different physical properties. | Cost-effective for large-scale separations. | Isolation of bulk quantities of enantiomers for further study. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and applicable to a wide range of compounds. | Analytical and preparative separation of enantiomers. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity and mild reaction conditions. | Green chemistry approaches to enantiopure compound synthesis. |
Influence of Stereochemistry on Molecular Recognition in Research Models
Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the stereochemistry of the interacting partners. In a research context, the different stereoisomers of this compound are expected to exhibit distinct interactions with chiral biological macromolecules such as enzymes and receptors.
The precise three-dimensional structure of each enantiomer and diastereomer determines how it fits into the binding site of a biological target. A binding site is itself chiral, composed of amino acids arranged in a specific spatial configuration. Consequently, one stereoisomer may bind with high affinity and elicit a particular response, while another may bind weakly or not at all. This "stereoselectivity" is a fundamental principle in molecular biology and pharmacology research.
For example, in studies involving enzyme inhibition, the (R)-enantiomer of a compound might be a potent inhibitor, while the (S)-enantiomer is significantly less active. This difference in activity can be attributed to the optimal orientation of functional groups for interaction with the enzyme's active site. Research on analogous structures has often revealed that the biological activity resides in only one of the enantiomers. The inactive enantiomer is sometimes referred to as the "distomer," while the active one is the "eutomer."
Computational modeling is a valuable tool used in academic research to predict and analyze these interactions. By creating 3D models of the stereoisomers of this compound and their potential biological targets, researchers can simulate the binding process and identify the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern molecular recognition. These models can help explain the experimentally observed differences in activity between stereoisomers and guide the design of new, more potent, and selective molecules.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design and Synthesis of 2-(Oxolan-2-yl)propanoic Acid Analogues
The design of analogues often stems from strategies like molecular hybridization, where two or more pharmacologically active structures are combined to create a new molecule with potentially enhanced efficacy or a more selective biological profile. acs.org The synthesis of these analogues employs a wide range of organic reactions to modify the parent structure.
Common synthetic approaches include the alkylation of various amines with precursors like 2-bromopropanoic acid to form amide derivatives. semanticscholar.orgacs.org Another key strategy involves the hydroarylation of propenoic acid derivatives, which allows for the introduction of various aryl groups to the molecule. mdpi.com For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been utilized to synthesize novel oxolan-2-one derivatives by reacting them with arylboronic acids. researchgate.net
Table 1: Synthetic Strategies for this compound Analogues
| Synthesis Method | Precursors | Resulting Analogue Type | Reference |
|---|---|---|---|
| Molecular Hybridization | Isonicotinic hydrazide, Aryl sulfonate | Hydrazone hybrids | acs.org |
| Amide Coupling | Carboxylic acid, Various amines, T3P/DMT-MM | Amide derivatives | semanticscholar.orgbeilstein-journals.org |
| Hydroarylation | 3-(furan-2-yl)propenoic acid, Arenes | 3-Aryl-3-(furan-2-yl)propanoic acids | mdpi.com |
| Alkylation | 2-Bromopropanoic acid, Amines | N-substituted propanoic acid amides | acs.org |
| Suzuki-Miyaura Reaction | Chlorinated oxolan-2-one, Arylboronic acids | Aryl-substituted oxolan-2-ones | researchgate.net |
Functionalization Strategies for the Oxolane Ring System
Modifications directly on the oxolane ring are crucial for exploring the chemical space around the core scaffold. One common strategy is the acylation of hydroxylated tetrahydrofuran (B95107) rings. google.com For example, 2-hydroxytetrahydrofuran (B17549) derivatives can be acylated using an acid anhydride (B1165640) in the presence of an acylation agent to yield esterified analogues. google.com
In cases where the oxolane ring exists as a lactone (oxolan-2-one), further functionalization is possible. Research has shown the synthesis of 4-formyl-5,5-dimethyl-tetrahydrofuran-2-one from a lactone precursor, demonstrating that functional groups can be introduced onto the ring system, which can then serve as a handle for subsequent reactions. researchgate.net Ring-opening functionalization of precursors like tetrahydrofuran-2-carboxamide (B153543) is another viable pathway to introduce substituents at the 2-position of the ring.
Modifications at the Propanoic Acid Chain
The propanoic acid chain is a frequent target for modification to alter the molecule's physicochemical properties and biological activity. A primary modification is the derivatization of the carboxylate group. orientjchem.org This includes conversion into esters or amides through standard coupling reactions. For example, the carboxylic acid can be activated with agents like n-propanephosphoric acid anhydride (T3P) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate amide bond formation with a variety of amines. semanticscholar.orgacs.orgbeilstein-journals.org
The carboxylic acid can also be converted into an acid chloride using thionyl chloride, which is a reactive intermediate for producing esters and amides. jst.go.jp This acid chloride can then be reacted with a hydrazide to form a diacylhydrazine, which can be a precursor for synthesizing heterocyclic systems like 1,3,4-oxadiazoles. jst.go.jp Additionally, the alkyl portion of the chain can be modified. For instance, 2,2-difluoro-3-(oxolan-2-yl)propanoic acid has been synthesized, indicating that halogenation of the carbon atom alpha to the carboxyl group is a possible modification. uni.lu
Incorporation into Hybrid Molecules and Conjugates for Research Probes
The strategy of molecular hybridization involves combining the this compound scaffold with other biologically active moieties to create hybrid molecules or conjugates. acs.org This approach aims to develop compounds with improved properties, such as enhanced potency, selectivity, or novel mechanisms of action.
One example is the synthesis of hybrids containing a pyridine (B92270) ring, trifluoromethyl group, aryl sulfonate, and hydrazone moieties, which were designed and tested for their antiproliferative properties. acs.org In other work, derivatives of 2-hydroxytetrahydrofuran have been conjugated to amino acids and larger structures like phenothiazine, creating complex molecules for biological evaluation. google.com The core structure can also be incorporated into α,ω-nucleobase amide-conjugated systems, which may have applications as antiprotozoal agents. beilstein-journals.org These conjugates are often synthesized using efficient condensing agents to link the carboxylic acid part of the scaffold to an amine on the partner molecule. beilstein-journals.org
Table 2: Examples of Hybrid Molecules and Conjugates
| Scaffold | Conjugated Moiety | Resulting Hybrid/Conjugate Type | Investigated Use | Reference |
|---|---|---|---|---|
| Isoniazid | Fluorinated Sulfonate Esters | Isoniazid–hydrazone hybrids | Anticancer probes | acs.org |
| 2-Hydroxytetrahydrofuran | Leucine, Phenothiazine | Peptidic and heterocyclic conjugates | Medicaments | google.com |
| Diterpenoid Alkaloids | NSAIDs | Alkaloid-NSAID hybrids | Anti-inflammatory agents | researchgate.net |
| Uracil/Purine | Aliphatic/Aromatic Diamines | α,ω-Nucleobase amide conjugates | Antiprotozoal agents | beilstein-journals.org |
Structure-Activity Correlation in in vitro Biological Research
Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications influence the biological activity of the resulting analogues. In vitro assays provide the data to build these correlations.
For aryl propionic acid derivatives in general, it is often the (S)-enantiomer that possesses the inhibitory activity against cyclooxygenase (COX) enzymes. orientjchem.org SAR studies on analogues have revealed key insights. For example, in a series of caged xanthones, the introduction of hydroxyl or fluorine groups at specific positions on the aromatic ring led to significantly enhanced cytotoxic activity against inflammatory breast cancer cell spheroids in vitro. nih.gov In another study on GPR88 agonists, the lipophilicity of the molecule was found to be directly correlated with its potency; as the calculated log P (clog P) decreased, so did the agonist activity. nih.gov
Similarly, research on β2 adrenergic receptor agonists showed that primary sulfonamides were more potent than their secondary or tertiary counterparts. researchgate.net In the context of antimicrobial research, hydroarylation products of furan-based propanoic acids have demonstrated good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com The phytotoxic activity of related lactone analogues was found to be higher for α,β-unsaturated compounds compared to their saturated counterparts, also suggesting that increased lipophilicity enhanced the inhibitory effect. researchgate.net
Table 3: Structure-Activity Relationship (SAR) Findings from In Vitro Studies
| Compound Class | Structural Modification | In Vitro Biological Effect | Reference |
|---|---|---|---|
| Hydrazone Hybrids | Introduction of sulfonate and hydrazone moieties | Cell growth inhibition in human colon (DLD-1) and prostate (PC3) cancer cells | acs.org |
| GPR88 Agonists | Increased lipophilicity (clog P) of an alkoxy group | Favorable for agonist potency | nih.gov |
| Caged Xanthones | Addition of hydroxyl or fluorine groups to A-ring | Enhanced cytotoxicity in IBC spheroids | nih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic Acids | Hydroarylation of propenoic acid precursors | Antimicrobial activity against C. albicans, E. coli, S. aureus | mdpi.com |
| Tetrahydrofuran-2-ones | α,β-unsaturation in the lactone ring | Increased phytotoxicity (inhibition of wheat coleoptile growth) | researchgate.net |
| β2 Adrenergic Agonists | Primary sulfonamide vs. secondary/tertiary | Primary sulfonamides were more potent | researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.hmdb.cadocbrown.info
NMR spectroscopy serves as a cornerstone for the structural determination of 2-(Oxolan-2-yl)propanoic acid, offering a window into the connectivity and spatial arrangement of its atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. docbrown.info
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons are observed. The protons on the oxolane (tetrahydrofuran) ring and the propanoic acid moiety exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info For instance, the methyl protons of the propanoic acid group typically appear as a doublet, being split by the adjacent methine proton. The protons of the oxolane ring present more complex multiplets due to their diastereotopic nature and coupling with each other and the adjacent propanoic acid side chain. google.com
The ¹³C NMR spectrum provides complementary information by showing the number of non-equivalent carbon atoms. docbrown.info The carbonyl carbon of the carboxylic acid is readily identifiable by its characteristic downfield chemical shift (typically in the range of 170-185 ppm). The carbons of the oxolane ring and the propanoic acid side chain also have distinct chemical shifts influenced by their proximity to the oxygen atom and the carboxylic acid group. hmdb.cahmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted NMR data as experimental values for the specific compound were not readily available in the search results. The data for propanoic acid is provided for general comparison.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxyl H | 11.7 (for propanoic acid) docbrown.info | - |
| Methine H (on propanoic acid) | 2.38 (quartet, for propanoic acid) docbrown.info | 45.69 (for a similar structure) rsc.org |
| Methyl H (on propanoic acid) | 1.16 (triplet, for propanoic acid) docbrown.info | 18.41 (for a similar structure) rsc.org |
| Oxolane Ring Protons | Multiplets | - |
| Carbonyl C | - | 180.85 (for a similar structure) rsc.org |
| Oxolane Ring Carbons | - | Distinct signals |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. electronicsandbooks.comcolumbia.edu
A COSY spectrum reveals correlations between protons that are coupled to each other (typically separated by two or three bonds). This allows for the tracing of the proton-proton networks within the molecule, for example, confirming the coupling between the methine and methyl protons of the propanoic acid side chain and the connectivity of the protons within the oxolane ring. researchgate.net
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connection between the propanoic acid side chain and the oxolane ring. For instance, a correlation between the protons on the carbon adjacent to the oxygen in the oxolane ring and the carbons of the propanoic acid moiety would confirm the point of attachment. rsc.org
Since this compound possesses a chiral center at the carbon atom bearing the carboxylic acid group and another at the point of attachment to the oxolane ring, it can exist as different stereoisomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. nih.gov This is often achieved by using chiral solvating agents or chiral shift reagents. harvard.edunih.govfrontiersin.org
These chiral additives interact with the enantiomers of the analyte to form transient diastereomeric complexes. frontiersin.org These complexes have different magnetic environments, leading to separate NMR signals for the corresponding protons or carbons of each enantiomer. harvard.edu The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess (ee) of the sample. frontiersin.org For carboxylic acids, chiral amino alcohols have been shown to be effective chiral solvating agents for enantiodifferentiation by ¹H NMR. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.hmdb.caucsd.edu
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high accuracy. jeol.com For this compound (C₇H₁₂O₃), the calculated monoisotopic mass is approximately 144.0786 g/mol . HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of the compound.
Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of ions. naturalproducts.net In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). This causes the ion to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule. chim.ludocbrown.infodocbrown.info
Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). The oxolane ring can also undergo characteristic ring-opening fragmentation. By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy. chim.ludocbrown.info
Table 2: Predicted Fragmentation Data for this compound This table presents potential fragment ions based on the general fragmentation patterns of similar structures.
| Fragment Ion | Proposed Structure | Description |
| [M-H₂O]⁺ | C₇H₁₀O₂ | Loss of a water molecule |
| [M-COOH]⁺ | C₆H₁₁O | Loss of the carboxylic acid group |
| [C₄H₇O]⁺ | Oxolane-related fragment | Fragmentation of the oxolane ring |
| [C₃H₅O₂]⁺ | Propanoic acid-related fragment | Fragmentation of the propanoic acid side chain |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the qualitative and quantitative analysis of this compound, ensuring the purity of the compound and enabling the separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and related compounds. The retention time in an HPLC system is a key parameter for identifying individual organic acids. researchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. uv.es For carboxylic acids, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture, often consisting of water-miscible organic solvents like acetonitrile (B52724) or methanol (B129727). uv.es
The elution strength of the mobile phase, which dictates how quickly a compound is carried through the column, is a critical factor. uv.es For polar analytes that are weakly retained in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. uv.esnih.gov In HILIC, a polar stationary phase is used with a less polar mobile phase, enhancing the retention of polar compounds. uv.esnih.gov The precise retention time of this compound would be determined by running a standard of the pure compound under specific HPLC conditions, including the exact mobile phase composition, flow rate, and column type. researchgate.net
Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Setting |
| Column | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table provides a general example of HPLC conditions and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. scioninstruments.com However, carboxylic acids like this compound are often not sufficiently volatile for direct GC analysis due to their polarity and tendency to form hydrogen bonds. emerypharma.comcolostate.edu To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester or other derivative. scioninstruments.comcolostate.edu
Common derivatization techniques include esterification, for instance, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form a methyl or ethyl ester. scioninstruments.comcolostate.edu Silylation is another widely used method, where active hydrogens are replaced by a silyl (B83357) group, reducing polarity and increasing volatility. gcms.cz Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This technique has been used to identify related compounds in complex mixtures, such as in the analysis of plant extracts. nih.govresearchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent Type | Example Reagent | Derivative Formed |
| Alkylation | Methanol with acid catalyst | Methyl ester |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl ester |
Due to the presence of a chiral center at the alpha-carbon of the propanoic acid moiety, this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. bgb-analytik.com
The choice of the CSP is critical, as there is no universal chiral phase suitable for all compounds. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have broad applicability. bgb-analytik.com The separation can be performed using either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) mobile phases, depending on the specific column and analyte. hplc.eu The ability to separate the enantiomers allows for the accurate quantification of each, which is crucial in fields where the biological activity of a compound is stereospecific.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of sufficient quality and size is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed model of the electron density within the crystal can be constructed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and the C-O stretch of the ether in the oxolane ring (around 1050-1150 cm⁻¹). Coupled techniques like TG-FTIR can be used to identify gaseous products during thermal decomposition by analyzing their IR spectra. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For this compound, the primary chromophore is the carbonyl group of the carboxylic acid. Simple carbonyl compounds typically exhibit a weak n→π* transition at around 270-300 nm. masterorganicchemistry.com The absence of extended conjugation in this molecule means that strong absorptions at longer wavelengths are not expected.
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Expected Absorption Range |
| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O | 1700-1725 cm⁻¹ | |
| Ether C-O | 1050-1150 cm⁻¹ | |
| UV-Vis Spectroscopy | Carbonyl C=O (n→π*) | ~270-300 nm (weak) |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Conformation
Conformational analysis through quantum chemical methods helps identify the most stable three-dimensional arrangements of the atoms. For 2-(Oxolan-2-yl)propanoic acid, this involves determining the preferred orientation of the propanoic acid side chain relative to the oxolane ring and the puckering of the five-membered ring itself. The relative energies of different conformers can be calculated to predict their population at a given temperature.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-methyl-2-(oxolan-2-yl)propanoic acid | 2-(oxan-2-yl)propanoic acid |
|---|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |
| Molecular Weight | 144.17 g/mol | 158.09 g/mol | 158.09 g/mol |
| XlogP (predicted) | 1.1 | 1.1 | |
| Monoisotopic Mass | 158.0943 Da | 158.0943 Da |
This table presents predicted data for this compound and structurally similar compounds for comparative purposes.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound in a dynamic environment, such as in solution. By simulating the motion of the molecule over time, MD can reveal the flexibility of the oxolane ring and the rotational freedom of the side chain. These simulations provide a more comprehensive understanding of the molecule's behavior than static quantum chemical calculations. The resulting trajectories can be analyzed to identify dominant conformational states and the transitions between them, which is important for understanding how the molecule might interact with biological targets.
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods can be used to predict the reactivity of this compound and to explore potential reaction pathways. By calculating activation energies and reaction enthalpies, it is possible to assess the feasibility of different chemical transformations. For example, the acidity of the carboxylic acid proton can be predicted, as can the susceptibility of the ether linkage in the oxolane ring to cleavage under certain conditions. These predictions can guide synthetic chemists in designing reactions involving this compound.
Ligand-Based and Structure-Based Design Approaches Utilizing the Compound Scaffold
The this compound scaffold can be utilized in both ligand-based and structure-based drug design.
In ligand-based design , the known activities of molecules containing the oxolane-propanoic acid moiety can be used to develop a pharmacophore model. This model defines the essential structural features required for a specific biological activity. New compounds can then be designed and screened in silico based on their ability to match this pharmacophore.
In structure-based design , if the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be performed to predict how this compound or its derivatives might bind to the target's active site. These simulations can provide information about the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can then be used to guide the design of more potent and selective inhibitors or activators. The oxolane ring, with its potential for hydrogen bonding via the oxygen atom, and the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, are key features for molecular recognition.
Table 2: Examples of Oxolane-Containing Compounds in Drug Design Studies
| Compound Name | Study Context |
|---|---|
| 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide | Studied in complex with SARS-CoV-2 Main Protease. |
Biological and Biochemical Research Applications Excluding Clinical Human Trials and Safety
Studies on Molecular Target Binding and Receptor Interactions in Cell-Based Assays.
Investigation of Signal Transduction Pathway Modulation
Currently, there is a lack of specific research directly investigating the modulation of signal transduction pathways by 2-(Oxolan-2-yl)propanoic acid. However, the broader class of fatty acids and their derivatives are known to influence cellular signaling. Fatty acids can directly and indirectly modulate signaling pathways at multiple levels, and understanding these mechanisms is crucial for comprehending how they might modify the risks of various chronic diseases. For instance, propionic acid, a structurally related short-chain fatty acid, has been shown to inhibit NF-κB and AKT/mTOR signaling pathways in HeLa cells. nih.govnih.gov This suggests that compounds like this compound, which combine a fatty acid-like side chain with a tetrahydrofuran (B95107) ring, could potentially interact with and modulate various signaling cascades. Further research is warranted to explore these potential interactions and elucidate any specific effects on cellular signaling.
Biochemical Assay Development and Mechanistic Probes
There is currently no publicly available scientific literature detailing the use of this compound in the development of biochemical assays or its application as a mechanistic probe.
In vitro Biological Activity Screening and Mechanistic Elucidation
Antimicrobial Activity in Culture Models
Cytotoxicity in Cancer Cell Lines and Associated Mechanisms of Action
Specific studies on the cytotoxicity of this compound against cancer cell lines are limited. However, research on propionic acid and its derivatives provides some context for potential anticancer effects. Propionic acid itself has been shown to induce cell death in cervical cancer cells (HeLa) by stimulating the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and autophagy. nih.govnih.gov In these studies, propionic acid treatment led to a significant reduction in cell viability in a dose-dependent manner. nih.gov Furthermore, various derivatives of propanoic acid have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines, with some compounds exhibiting notable cytotoxicity. imrpress.comresearchgate.net For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising antiproliferative effects against A549 lung cancer cells. lsmu.ltmdpi.com The presence of the propanoic acid moiety in this compound suggests that it could potentially exhibit cytotoxic effects against cancer cells, though this requires direct experimental verification.
Table 1: Cytotoxicity of Propionic Acid in HeLa Cells
| Concentration of Propionic Acid | Cell Viability (%) |
| 12 mM | 42.7% |
| 25 mM | 31.5% |
Data extracted from a study on the effects of propionic acid on HeLa cell viability. nih.gov
Role in Natural Product Research and Biosynthetic Pathway Elucidation
This compound is structurally related to nonactic acid, a key building block of the macrotetrolide antibiotic nonactin, which is produced by various Streptomyces species. nih.govnih.govumt.edu Nonactin is assembled from four molecules of nonactic acid, two of the (+)-enantiomer and two of the (-)-enantiomer. nih.govnih.govumt.edu The biosynthesis of nonactic acid is a highly unusual polyketide pathway. nih.govnih.gov
The initial committed step in the biosynthesis of nonactic acid involves the condensation of a succinate (B1194679) derivative with either acetate (B1210297) or malonate. nih.govumt.edu This is followed by a series of enzymatic reactions to form the final nonactic acid structure, which includes the formation of the tetrahydrofuran ring. The enzyme nonactate synthase is responsible for catalyzing the cyclization of an acyclic precursor to form the furan (B31954) ring of nonactic acid. nih.gov
A related compound, 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid, has been identified as a natural product found in Streptomyces globisporus and Streptomyces griseus. np-mrd.org This discovery further links the this compound scaffold to the secondary metabolism of these important antibiotic-producing bacteria. The elucidation of these biosynthetic pathways is crucial for understanding how these complex natural products are made and can provide tools for bioengineering and the production of novel analogs. nih.govresearchgate.net
Environmental and Green Chemistry Considerations in Academic Research
Biodegradation Studies in Environmental Compartments
Direct scientific studies on the biodegradation of 2-(Oxolan-2-yl)propanoic acid in environmental compartments such as soil, water, and sediment are not extensively available in the current body of literature. However, valuable insights can be inferred from research on structurally related compounds, particularly tetrahydrofuran (B95107) (THF), the parent heterocycle of this compound.
Tetrahydrofuran is recognized as a biodegradable compound, although it can be resistant to breakdown under certain conditions. mdpi.com Various microorganisms have been identified that can utilize THF as a sole source of carbon and energy. mdpi.comencyclopedia.pubmdpi.com The initial step in the microbial degradation of THF is often the oxidation of the molecule to 2-hydroxytetrahydrofuran (B17549). asm.org This intermediate is then further metabolized. Given this initial oxidation step, it is plausible that the propanoic acid substituent at the 2-position of the oxolane ring in this compound could influence the rate and pathway of biodegradation.
Research has identified several microbial strains capable of degrading THF and other cyclic ethers. These findings provide a basis for understanding the potential biodegradability of substituted tetrahydrofurans.
Table 1: Microorganisms Capable of Degrading Tetrahydrofuran (THF)
| Microorganism Strain | Environment of Isolation | Key Findings |
| Pseudomonas oleovorans DT4 | THF-polluted soil | Exhibits high THF-degrading activity. mdpi.com |
| Rhodococcus sp. | Not specified | Capable of utilizing THF as a sole carbon source. encyclopedia.pub |
| Pseudonocardia sp. | Not specified | Can grow on THF. encyclopedia.pub |
| Cordyceps sinensis | Soil | Able to utilize 1,4-dioxane (B91453) and other cyclic ethers, with THF being the best substrate. nih.gov |
| Pseudallescheria boydii ZM01 | Not specified | A filamentous fungus that can tolerate and degrade high concentrations of THF. mdpi.com |
The biodegradation of cyclic ethers can be influenced by various environmental factors, including the presence of other organic compounds. For instance, in some soil microcosm studies, the biodegradation of 1,4-dioxane was observed only in the presence of THF, suggesting a co-metabolic process. epa.gov The degradation of THF itself can also be affected by pH, with microbial consortia showing improved degradation efficiency under specific pH conditions. frontiersin.org
While these studies on THF and other cyclic ethers provide a foundational understanding, dedicated research on this compound is necessary to determine its specific environmental fate, persistence, and potential for bioaccumulation.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for this compound are not prominently featured in the literature, general sustainable strategies for the synthesis of furan (B31954) derivatives and carboxylic acids from renewable resources offer potential pathways.
One of the key areas of green chemistry is the use of biomass as a renewable feedstock. rsc.orgcsic.esnih.gov Furfural (B47365), a platform chemical derived from lignocellulosic biomass, is a common starting material for the synthesis of various furan derivatives. frontiersin.orgnih.gov Catalytic conversion of furfural can lead to the formation of furoic acid, which could potentially be a precursor for this compound through subsequent reduction and functionalization steps. acs.orgexlibrisgroup.com
Recent advancements in catalysis offer promising avenues for the sustainable production of carboxylic acids. rsc.orgbohrium.com This includes the use of heterogeneous catalysts that can be easily separated and recycled, as well as biocatalytic and enzymatic processes that operate under mild conditions. acs.org For example, the catalytic reduction of furancarboxylic acids to their tetrahydrofuran analogs has been demonstrated using palladium catalysts. researchgate.net
The development of sustainable synthesis routes for this compound could involve several key green chemistry principles:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials like furfural or other carbohydrates. frontiersin.orgrsc.org
Catalytic Efficiency: Employing highly active and selective catalysts to maximize atom economy and reduce waste. rsc.org
Energy Efficiency: Designing processes that operate at lower temperatures and pressures.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents like 2-methyl tetrahydrofuran, which itself can be produced from renewable resources. researchgate.netnih.gov
Table 2: Potential Green Chemistry Approaches for Synthesis of Related Compounds
| Approach | Starting Material | Key Transformation | Catalyst/Reagent | Potential Application for this compound Synthesis |
| Catalytic Oxidation | Furfural | Oxidation to Furoic Acid | Ruthenium pincer catalysts | Furoic acid as a potential precursor. exlibrisgroup.com |
| Catalytic Hydrogenation | 2-Furancarboxylic acid | Furan ring hydrogenation | Palladium catalysts | Reduction of a furan-based precursor to the oxolane ring. researchgate.net |
| Biocatalytic Conversion | 5-(hydroxymethyl)furfural (HMF) | Oxidation to 2,5-furandicarboxylic acid (FDCA) | HMF oxidase | Enzymatic routes could offer high selectivity under mild conditions. acs.org |
| One-Pot Reactions | Epoxides and Alkenes | Synthesis of substituted tetrahydrofurans | HFIP | Efficient construction of the substituted tetrahydrofuran ring system. nih.gov |
Further research is needed to develop and optimize specific sustainable synthesis pathways for this compound that are both economically viable and environmentally responsible.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Mechanisms and Pathways
The oxolane (tetrahydrofuran) ring is a structural motif present in a wide array of biologically active natural products known for their potent anticancer, antimicrobial, and antifungal properties. researchgate.net For instance, aspericacids, which feature a 2,5-disubstituted tetrahydrofuran (B95107) ring linked to a fatty acid, have demonstrated moderate inhibitory action against fungi such as Candida albicans. nih.gov This precedent suggests an unexplored potential for 2-(Oxolan-2-yl)propanoic acid as a bioactive agent.
Future research should focus on comprehensive biological screening to identify novel mechanisms and pathways influenced by this compound. Key unexplored avenues include:
Antimicrobial and Antifungal Activity: Systematic evaluation against a broad panel of bacterial and fungal pathogens could reveal specific inhibitory activities. Mechanistic studies would then be required to determine if the compound disrupts cell membranes, inhibits essential enzymes, or interferes with other vital cellular processes.
Immunomodulatory Effects: Investigating the compound's influence on immune cell functions, such as lymphocyte proliferation and cytokine production, could uncover potential roles in modulating immune responses. researchgate.net
Metabolic Pathway Interaction: As a propanoic acid derivative, the molecule could potentially interact with metabolic pathways involving short-chain fatty acids, which are crucial for gut health and cellular energy. Elucidating its role as a substrate, inhibitor, or modulator of enzymes within these pathways is a critical area for investigation.
Development of Advanced Catalytic and Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is highly dependent on their stereochemistry. While general methods for the asymmetric synthesis of α-stereogenic carboxylic acids exist, the development of methodologies specifically tailored for this compound is a significant future direction. bohrium.com Such research would aim to provide efficient, scalable, and highly stereoselective access to its enantiomers.
Promising research avenues include the exploration of advanced catalytic systems that can overcome the inherent challenges of synthesizing α-chiral carboxylic acids with high precision. nih.gov
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalyst Type | Specific Examples | Potential Advantages for Synthesis |
|---|---|---|
| Transition Metal Catalysis | Chiral cobalt complexes with electron-donating diphosphine ligands. ims.ac.jp | High activity and excellent enantioselectivity for a broad range of α,β-unsaturated carboxylic acids. |
| Nickel complexes with chiral bipyridine ligands (e.g., Me-SBpy). bohrium.com | Enables highly enantioselective carboxylation reactions under mild conditions using CO2. | |
| Organocatalysis | Chiral Brønsted acids (e.g., phosphoric acids, thioureas). mdpi.com | Metal-free synthesis, high selectivity, and compatibility with a wide range of functional groups. |
| Biocatalysis | Engineered enzymes (e.g., lipases, ketoreductases). rsc.org | Unparalleled selectivity under mild, environmentally friendly conditions; useful for kinetic resolutions. |
Future work should focus on optimizing these catalytic systems to achieve high yields and enantiomeric excesses (>99% ee) specifically for the this compound scaffold.
Exploration of New Application Domains in Chemical Biology and Material Science
The unique bifunctional nature of this compound, containing both a cyclic ether (oxolane) and a carboxylic acid, opens up unexplored opportunities in chemical biology and material science.
Chemical Biology: The tetrahydrofuran motif is a key component in numerous synthetic drugs and can enhance properties like metabolic stability and biological activity. researchgate.net Future research could explore the use of this compound as a novel scaffold or building block for creating chemical probes. These probes could be used to study biological processes or as fragments in drug discovery campaigns to develop new therapeutic agents.
Material Science: Carboxylic acids and cyclic ethers are fundamental monomers in polymer chemistry. chemhume.co.uknih.gov The polymerization of tetrahydrofuran produces poly(tetramethylene ether) glycol (PTMEG), a critical component of elastomeric fibers. google.com An unexplored avenue is the use of this compound as a monomer for condensation polymerization. preprints.org This could lead to the creation of novel polyesters or polyamides with unique properties imparted by the pendant oxolane ring, such as altered thermal properties, tailored biodegradability, or enhanced biocompatibility for medical applications.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Future investigations can integrate AI and ML in several key areas:
Bioactivity Prediction: ML models can predict the biological activity of small molecules based on their structure. nih.govacs.org By training algorithms on large datasets of known bioactive compounds, it is possible to perform virtual screening and identify potential protein targets for this compound, prioritizing experimental validation. mdpi.com
Synthesis Route Optimization: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways that may be more cost-effective or sustainable than traditional routes. stanford.edu Furthermore, ML algorithms like Bayesian optimization can be used to fine-tune reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity with a minimal number of experiments. orchid-chem.com
De Novo Design: Generative AI models can design new molecules with optimized properties. Using this compound as a starting fragment, these models could generate novel derivatives with enhanced predicted bioactivity or desired material properties.
Table 2: AI and Machine Learning Applications in Future Research
| Application Area | AI/ML Technique | Specific Goal for this compound |
|---|---|---|
| Compound Discovery | Deep Learning, Random Forest Models | Predict potential biological targets and bioactivity profiles. nih.govacs.org |
| Synthesis Planning | Transformer-based Retrosynthesis Models | Discover novel, efficient, and sustainable synthetic routes. stanford.edu |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Fine-tune reaction parameters to maximize yield and stereoselectivity. pharmafeatures.comorchid-chem.com |
Expanding Chiral Control in Synthesis and Biological Application
Achieving absolute control over a molecule's three-dimensional structure is paramount in modern chemistry, as different stereoisomers can have drastically different biological effects. nih.gov For this compound, future research must move beyond simple enantioselective synthesis to achieve complete stereochemical control, particularly when designing more complex derivatives.
Key unexplored avenues in this domain include:
Catalyst-Controlled Stereodivergent Synthesis: A major goal is the development of synthetic methods that, by simply changing the catalyst or reaction conditions, can selectively produce any desired stereoisomer of a molecule with multiple chiral centers. uiowa.edu This would be invaluable for creating a library of stereoisomers of this compound derivatives to systematically probe structure-activity relationships.
Development of Novel Chiral Auxiliaries: Designing new chiral auxiliaries tailored to the oxolane-propanoic acid structure could provide robust and predictable control over stereochemistry during C-C bond formation or other key synthetic steps. nih.gov
Asymmetric Radical Reactions: Exploring asymmetric radical additions represents a modern approach to creating chiral centers. Developing methods where a radical precursor adds to a derivative of this compound under the influence of a chiral catalyst could provide access to novel and complex chiral structures that are difficult to obtain through traditional ionic pathways.
Ultimately, the ability to precisely and selectively construct any stereoisomer will be critical for unlocking the full biological and material potential of this compound and its future derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(Oxolan-2-yl)propanoic acid, and how can reaction parameters be adjusted to enhance purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions of tetrahydrofuran derivatives with propanoic acid precursors. For example, coupling 2-bromooxolane with a malonate ester followed by hydrolysis yields the target compound. Optimization includes using catalysts like palladium for cross-coupling (60–80°C, 12–24 hrs) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic peaks confirm its identity?
- Methodological Answer :
- NMR : H NMR shows a triplet for the oxolan C2 proton (δ 4.2–4.5 ppm) and a multiplet for the propanoic acid α-proton (δ 2.5–3.0 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and oxolan carbons (δ 25–35 ppm for CH, δ 70–80 ppm for C-O) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and 1250 cm (C-O-C in oxolan) .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer : Store as a lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. In solution, use anhydrous DMSO or ethanol, and store at –80°C for ≤1 year. Avoid repeated freeze-thaw cycles to minimize degradation .
Advanced Research Questions
Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomers be resolved?
- Methodological Answer : The (R)-enantiomer may exhibit higher affinity for enzyme targets (e.g., oxidoreductases). Chiral resolution employs HPLC with a cellulose-based column (Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10). Confirm enantiomeric excess via circular dichroism (CD) at 220–250 nm .
Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound, and how should controls be designed?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA). Include positive controls (e.g., dexamethasone) and vehicle controls (DMSO <0.1%). Validate specificity via siRNA knockdown of NF-κB pathways .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, cofactors) or impurity profiles. Re-test inhibition using standardized protocols (e.g., IC50 assays at pH 7.4 with 1 mM Mg). Perform LC-MS to verify compound purity (>95%) and quantify degradation products .
Q. What computational modeling approaches predict the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS) with a CHARMM36 force field to assess membrane permeability. For protein docking, employ AutoDock Vina with crystal structures (PDB) of cyclooxygenase-2 (COX-2) or PPAR-γ. Validate predictions via SPR binding assays .
Q. What strategies mitigate oxidative degradation of this compound during in vivo pharmacokinetic studies?
- Methodological Answer : Co-administer antioxidants (e.g., ascorbic acid, 10 mg/kg) or formulate as a cyclodextrin inclusion complex. Monitor plasma stability using LC-MS/MS with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
